molecular formula C21H32N6O3 B2782885 6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione CAS No. 876675-86-4

6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione

Cat. No. B2782885
CAS RN: 876675-86-4
M. Wt: 416.526
InChI Key: MGILRLSICVEJBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves several steps. One approach could be the condensation reaction between 1-(3-methoxylpropyl)-4-piperidone and hydroxylamine hydrochloride , followed by further reactions to obtain the desired product .


Physical And Chemical Properties Analysis

  • Chemical Properties :
    • Biological Activities : Derivatives of 1,3-diazole (such as this compound) exhibit various activities, including antibacterial, antitumor, and antioxidant effects .

Scientific Research Applications

Mesoionic Purinone Analogs and Enaminopurines Synthesis

Research into mesoionic purinone analogs, such as imidazo[1,2-c]-pyrimidine-2,7-diones, involves the synthesis of novel compounds from precursors like 4-amino-l-methylpyrimidin-6-ones. These compounds have been found to exist predominantly in the C3-H tautomeric form and undergo hydrolytic ring-opening reactions. They are explored for their potential in generating new pharmacophores through 1,3-dipolar cycloaddition reactions (Coburn & Taylor, 1982). Similarly, the synthesis of 6-enaminopurines from 5-amino-4-cyanoformimidoyl imidazoles through various approaches highlights the exploration of novel synthetic pathways and the potential for creating compounds with unique biological activities (Carvalho et al., 2004).

Imidazopyridine Derivatives and Pharmacological Potential

The development of imidazopyridine thiazolidine-2,4-diones from corresponding pyridines indicates a focus on designing conformationally restricted analogues with potential hypoglycemic effects. Such compounds are evaluated for their ability to influence insulin-induced adipocyte differentiation and their in vivo hypoglycemic activity (Minoru et al., 2000). Another direction involves the synthesis and evaluation of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of imidazo[2,1-f]purine-2,4(3H,8H)-diones for their antidepressant and anxiolytic potential, demonstrating the therapeutic relevance of such chemical frameworks (Zagórska et al., 2016).

properties

IUPAC Name

6-(3-methoxypropyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N6O3/c1-15-16(2)27-17-18(22-20(27)25(15)11-8-14-30-4)23(3)21(29)26(19(17)28)13-12-24-9-6-5-7-10-24/h5-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGILRLSICVEJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCCOC)N(C(=O)N(C3=O)CCN4CCCCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3-Methoxypropyl)-1,6,7-trimethyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.